N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a compound that contains a triazole, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole have been developed and proved to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance. The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The molecular weight of a similar compound, N-[2-[2-(4-chlorophenyl)-6-thiazolo[3,2-b][1,2,4]triazolyl]ethyl]-2-naphthalenecarboxamide, is 432.9g/mol .Chemical Reactions Analysis
Triazole compounds have been studied for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Scientific Research Applications
Synthesis and Biological Activity
Compounds with thiazole and triazole moieties have been synthesized and investigated for their biological activities, including antimicrobial, antilipase, and antiurease activities. For instance, derivatives containing penicillanic or cephalosporanic acid moieties alongside thiazole structures were synthesized and exhibited moderate to good antimicrobial activity against various microorganisms. Some also showed significant antiurease and antilipase activities, highlighting their potential as lead compounds in the development of new therapeutic agents (Başoğlu et al., 2013).
Anticancer and Antiallergy Potential
Thiazole derivatives have also been explored for their anticancer and antiallergy effects. N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated potent antiallergy activity in rat models, offering a new avenue for allergy treatment research (Hargrave et al., 1983). Additionally, some thiazolylcarboxamide derivatives were synthesized and showed promise in antibacterial and antifungal screenings, indicating their potential in addressing infectious diseases and exploring new antimicrobial agents (Wazalwar et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide, are likely to be cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of the COX enzymes, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction results in the reduction of prostaglandin synthesis, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of prostaglandin synthesis, which leads to a decrease in inflammation and pain . This is due to the compound’s inhibitory effect on the COX enzymes, which are responsible for the production of prostaglandins .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide are not yet fully understood. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
The effects of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are not yet fully known. Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-18-6-5-9-22(16-18)24-28-26-30(29-24)23(17-32-26)14-15-27-25(31)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQAFUJGDFFHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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